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Cat. No.: B086726 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromopyridine 1-oxide (C₅H₄BrNO), a key intermediate in pharmaceutical and agrochemical

research. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for the compound's nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromopyridine 1-oxide. Due

to the limited availability of a complete, unified dataset, data for the isomeric 3-Bromopyridine

N-oxide is provided for comparative purposes in the NMR sections, offering valuable insights

into the expected chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 3-Bromopyridine N-oxide (500 MHz, CDCl₃)
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Protons
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

Ar-H 7.21-7.24 dd J=6.6, 8.2

Ar-H 7.45-7.47 dq J=0.8, 8.3

Ar-H 8.19-8.21 dq J=0.8, 6.5

| Ar-H | 8.39-8.40 | t | J=1.5 |

Table 2: ¹³C NMR Spectroscopic Data of 3-Bromopyridine N-oxide (125 MHz, CDCl₃)

Carbon Chemical Shift (δ) ppm

Ar-C 120.2

Ar-C 125.9

Ar-C 128.7

Ar-C 137.7

| Ar-C | 140.3 |

Note: The proton ortho to the N-oxide group is expected to be the most deshielded and appear

at the highest chemical shift.[1]

Infrared (IR) Spectroscopy
A specific IR spectrum for 2-Bromopyridine 1-oxide is not readily available in public

databases. However, the characteristic absorption bands for pyridine N-oxides are well-

established.

Table 3: Typical Infrared Absorption Bands for Pyridine N-oxides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.smolecule.com/products/s12986583
https://www.benchchem.com/product/b086726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Absorption Range (cm⁻¹) Intensity

N-O Stretch 1200-1300 Strong

Aromatic C-H Stretch 3000-3100 Medium

Aromatic C=C and C=N Ring

Stretching
1400-1600 Medium to Strong

| C-Br Stretch | 500-600 | Medium to Strong |

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Bromopyridine 1-oxide

Ion Calculated m/z Found m/z

| [M+H]⁺ | 174.0 | 174.2 |

The mass spectrum of pyridine N-oxides is often characterized by a significant [M-16]⁺ peak,

corresponding to the loss of the oxygen atom.

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are applicable to 2-Bromopyridine 1-
oxide and similar aromatic amine oxides.

Synthesis of 2-Bromopyridine 1-oxide
A common method for the synthesis of 2-Bromopyridine 1-oxide involves the oxidation of 2-

Bromopyridine. A typical procedure is as follows:

Dissolve 2-Bromopyridine in a suitable solvent such as acetic acid.

Add an oxidizing agent, commonly hydrogen peroxide (30%), to the solution.
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Heat the reaction mixture at a controlled temperature, for example, 55-60°C, for several

hours.

After the reaction is complete, the mixture is cooled, and the product can be isolated and

purified using standard techniques such as crystallization or chromatography.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromopyridine 1-oxide in a

suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 0-15

ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of

1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,

typically at a frequency of 75-125 MHz. A proton-decoupled pulse sequence is used to

simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans

are generally required compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This involves Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Bromopyridine 1-oxide with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of a Fourier-transform infrared

(FTIR) spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-
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adding a number of scans to achieve a good signal-to-noise ratio. A background spectrum of

the empty sample holder should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify and label the characteristic absorption bands corresponding to the

various functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Bromopyridine 1-oxide into the mass

spectrometer. Common techniques include direct infusion via a syringe pump or injection into

a liquid chromatograph coupled to the mass spectrometer (LC-MS).

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to

generate protonated molecules ([M+H]⁺).

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or

ion trap) to separate them based on their mass-to-charge ratio (m/z).

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

of the compound from the molecular ion peak. If tandem mass spectrometry (MS/MS) is

performed, analyze the fragmentation pattern to gain structural information.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Bromopyridine 1-oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromopyridine 1-oxide: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086726#spectroscopic-data-of-2-bromopyridine-1-
oxide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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